molecular formula C15H13BrN2OS2 B2743812 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851800-90-3

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2743812
CAS No.: 851800-90-3
M. Wt: 381.31
InChI Key: AOJYSOCBZHSWJU-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a methylsulfanyl group, an imidazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached through a thiolation reaction using methylthiol and a suitable base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and sulfur.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the imidazole ring or the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, reduced bromophenyl derivatives.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biomolecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group and the imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzylsulfanyl)-4,5-dihydroimidazol-1-ylmethanone
  • 2-{[(4-Bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 2-[(4-Bromophenyl)methylsulfanyl]-1H-benzimidazole

Uniqueness

Compared to similar compounds, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the thiophene ring, which imparts additional electronic and steric properties

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJYSOCBZHSWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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